molecular formula C19H21N3O4S B4382642 5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4382642
M. Wt: 387.5 g/mol
InChI Key: CPIICTUHQXRHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a furan ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of the starting materials and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, a furan ring, and a methoxyphenoxy group. This unique structure may confer specific properties and activities that are not found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-23-13-4-6-14(7-5-13)25-12-16-8-9-17(26-16)18-20-21-19(27)22(18)11-15-3-2-10-24-15/h4-9,15H,2-3,10-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIICTUHQXRHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NNC(=S)N3CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
5-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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